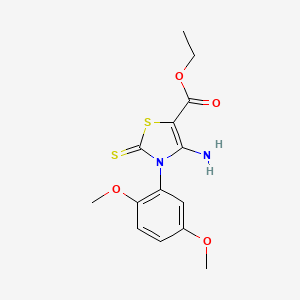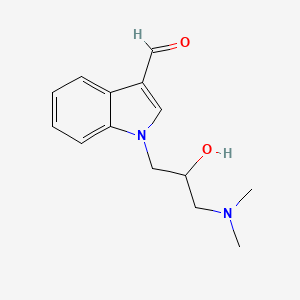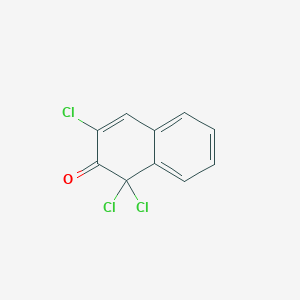![molecular formula C16H30N4O4 B3123859 2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid CAS No. 313229-90-2](/img/structure/B3123859.png)
2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid
Overview
Description
“2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid”, also known as CB-TE2A, has been explored as a chelator for radiometals in the development of radiopharmaceuticals for medical imaging. It has been detected but not quantified in the blood .
Molecular Structure Analysis
The molecular formula of CB-TE2A is C16H30N4O4 . Its monoisotopic mass is 342.2267 Da . The InChI string and SMILES representation are also available.Scientific Research Applications
Radiopharmaceuticals
CB-TE2A is used in the development of radiopharmaceuticals . It is used as a bifunctional chelator (BFC) for peptides in PET imaging . The CB-TE2A-peptide can be labeled with 64Cu in 0.1 M ammonium acetate buffer in 2 hours at 95°C . This allows for the efficient chelation of 64Cu to peptide-chelator conjugates .
Copper Complexation
CB-TE2A forms neutral copper (II) complexes at room temperature . These complexes show high kinetic inertness to demetallation . The copper (II) ion is completely encapsulated within each macrocycle’s cleft-like structure .
Synthesis of Cross-Bridged Cyclam Chelators
CB-TE2A is used in the synthesis of cross-bridged cyclam chelators with phosphonate pendant arms . These chelators have been shown to readily form neutral copper (II) complexes .
Radiolabeling
CB-TE2A is used in the radiolabeling of peptides . The CB-TE2A-peptide can be labeled with 64Cu at room temperature in less than 1 hour with specific activities >1 mCi μg−1 .
Biodistribution Studies
CB-TE2A is used in biodistribution studies . Both 64Cu-CB-TE2P and 64Cu-CB-TE1A1P showed rapid clearance with similar or lower accumulation in non-target organs/tissues when compared to other copper chelators .
Development of New Bifunctional Chelators
CB-TE2A is used in the development of new bifunctional chelators . These chelators hold radiometals strongly in living systems, which is a prerequisite for the successful application of disease-specific biomolecules to medical diagnosis and therapy .
Mechanism of Action
Target of Action
CB-TE2A primarily targets the somatostatin receptor subtype 2 (SSTR2) . SSTR2 is a G-protein coupled receptor that is overexpressed in certain types of tumors, making it an attractive target for tumor imaging .
Mode of Action
CB-TE2A acts as a chelator, forming stable complexes with radiometals such as copper-64 . These complexes can be attached to peptides that bind to SSTR2, allowing for targeted imaging of SSTR2-positive tumors . The CB-TE2A-peptide complex interacts with its target (SSTR2) on the cell surface, but shows significantly less internalization compared to other similar compounds .
Biochemical Pathways
The primary biochemical pathway involved in the action of CB-TE2A is the somatostatin signaling pathway. The CB-TE2A-radiometal complex binds to SSTR2, allowing for the imaging of physiological processes occurring within the living system . The avid uptake of copper into inter- and intra-mitochondrial spaces, as constituents of cytochrome C oxidase, substantiates the selection of 64/67 CuCl 2 as theranostic agents .
Pharmacokinetics
CB-TE2A demonstrates favorable pharmacokinetics. The clearance of the CB-TE2A complex from the blood is rapid, while clearance from the liver and kidneys is more modest . The CB-TE2A-peptide can be labeled with 64Cu in 0.1 M ammonium acetate buffer in 2 hours at 95°C .
Result of Action
The result of CB-TE2A’s action is the generation of a radiopharmaceutical that allows for high-contrast imaging of SSTR2-positive tumors . The CB-TE2A complex shows high tumor uptake and excellent tumor-to-background contrast . The tumor retention of the CB-TE2A complex is strongly influenced by the chelators used .
Action Environment
The action of CB-TE2A is influenced by various environmental factors. The temperature and pH conditions during the radiolabeling process can impact the efficiency of chelation . Additionally, the biological environment, including the presence of SSTR2 and the physiological state of the tumor, can influence the efficacy and stability of the CB-TE2A complex .
properties
IUPAC Name |
2-[11-(carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4/c21-15(22)13-19-5-1-3-17-7-8-18(10-11-19)4-2-6-20(12-9-17)14-16(23)24/h1-14H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFGLWDDLZQFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(CCCN(CC2)CC(=O)O)CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CB-TE2A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid](/img/structure/B3123798.png)



![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)

![Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3123867.png)


![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)

![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)